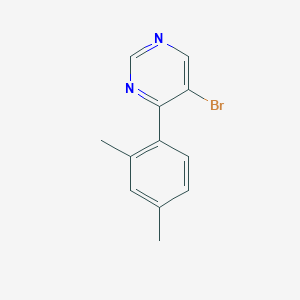

5-溴-4-(2,4-二甲基苯基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

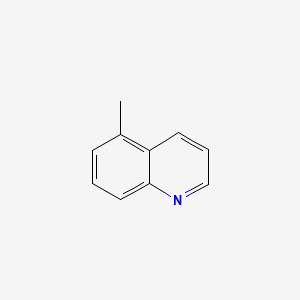

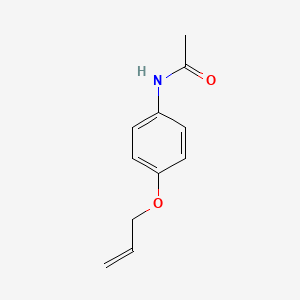

5-Bromo-4-(2,4-dimethylphenyl)pyrimidine is a chemical compound with the CAS Number: 941294-39-9 . It has a molecular weight of 263.14 and its molecular formula is C12H11BrN2 . The compound is used for research purposes .

Synthesis Analysis

The synthesis of pyrimidines, including 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine, involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The InChI code for 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine is 1S/C12H11BrN2/c1-8-3-4-10(9(2)5-8)12-11(13)6-14-7-15-12/h3-7H,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine include a molecular weight of 263.14 and a molecular formula of C12H11BrN2 .科学研究应用

Field

Application

“5-Bromo-4-(2,4-dimethylphenyl)pyrimidine” is used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .

Methods

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results

Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Six compounds (ZA2 to ZA6 and intermediate S5) exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives

Field

Application

“5-Bromo-4-(2,4-dimethylphenyl)pyrimidine” was used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .

Methods

The specific methods of application or experimental procedures are not detailed in the source .

Results

The results or outcomes obtained from this application are not provided in the source .

Synthesis of Pyrimidine Derivatives with Antifungal Activity

Field

Application

“5-Bromo-4-(2,4-dimethylphenyl)pyrimidine” is used in the synthesis of novel pyrimidine derivatives with antifungal activity .

Methods

In this study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized . Their in vitro antifungal activities against Botryosphaeria dothidea (B. dothidea), Phomopsis sp., and Botrytis cinereal (B. cinereal) were determined .

Results

A biological test showed that compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited excellent antifungal activity against Phompsis sp., with an EC50 value of 10.5 μg/ml, which is even better than Pyrimethanil (32.1 μg/ml) .

Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives

Field

Application

“5-Bromo-4-(2,4-dimethylphenyl)pyrimidine” was used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .

Methods

The specific methods of application or experimental procedures are not detailed in the source .

Results

The results or outcomes obtained from this application are not provided in the source .

Microwave Assisted Organic Synthesis (MAOS) Sonogashira Protocol

Field

Application

“5-Bromo-4-(2,4-dimethylphenyl)pyrimidine” was used in the synthesis of 5-(phenylethynyl)pyrimidine via Microwave Assisted Organic Synthesis (MAOS) Sonogashira protocol .

Methods

The specific methods of application or experimental procedures are not detailed in the source .

Results

The results or outcomes obtained from this application are not provided in the source .

属性

IUPAC Name |

5-bromo-4-(2,4-dimethylphenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-8-3-4-10(9(2)5-8)12-11(13)6-14-7-15-12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFKWDZZXGCVPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC=NC=C2Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650012 |

Source

|

| Record name | 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-(2,4-dimethylphenyl)pyrimidine | |

CAS RN |

941294-39-9 |

Source

|

| Record name | 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1294700.png)